molecular formula C11H18Cl2N2O B13508990 (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B13508990
M. Wt: 265.18 g/mol
InChI Key: FPLCFXXZLRCLSX-YQFADDPSSA-N
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Description

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an aminomethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride typically involves multiple steps. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminomethyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenyl-substituted amines. Examples include pyridine and pyrrole derivatives, which share structural similarities with (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride .

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13;;/h1-4,10,14H,5-8,12H2;2*1H/t10-;;/m1../s1

InChI Key

FPLCFXXZLRCLSX-YQFADDPSSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=CC=C2CN.Cl.Cl

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2CN.Cl.Cl

Origin of Product

United States

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